AG 555

Übersicht

Beschreibung

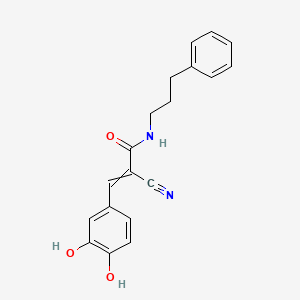

Tyrphostin B46: ist eine synthetische Verbindung, die für ihre starken inhibitorischen Wirkungen auf die Tyrosinkinase-Aktivität des epidermalen Wachstumsfaktorrezeptors bekannt ist. Sie hat eine Summenformel von C19H18N2O3 und ein Molekulargewicht von 322,4 Da .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tyrphostin B46 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3,4-Dihydroxybenzaldehyd mit 3-Phenylpropylamin zur Bildung einer Zwischenverbindung, einer Schiff'schen Base, beinhaltet. Diese Zwischenverbindung wird dann einer Cyanoethylierungsreaktion unterzogen, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Tyrphostin B46 nicht umfassend dokumentiert sind, umfasst die Synthese in der Regel Standardverfahren der organischen Synthese, wie z. B. Kondensationsreaktionen, Reinigung durch Umkristallisation und Charakterisierung mittels spektroskopischer Methoden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tyrphostin B46 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Hydroxyl- und Cyanogruppen .

Häufige Reagenzien und Bedingungen:

Oxidation: Tyrphostin B46 kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können mit Alkylhalogeniden oder Acylchloriden in Gegenwart einer Base durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Derivate von Tyrphostin B46, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Tyrphostin B46 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Tyrphostin B46 entfaltet seine Wirkung durch Hemmung der Aktivität der Tyrosinkinase des epidermalen Wachstumsfaktorrezeptors. Diese Hemmung blockiert die Phosphorylierung von Tyrosinresten am Rezeptor und verhindert so die Aktivierung nachgeschalteter Signalwege, die an Zellproliferation und Überleben beteiligt sind . Die Verbindung zielt speziell auf den epidermalen Wachstumsfaktorrezeptor ab und stört seine Interaktion mit anderen Signalmolekülen, was zu einem Zellzyklusarrest und Apoptose führt .

Wirkmechanismus

Tyrphostin B46 exerts its effects by inhibiting the activity of epidermal growth factor receptor tyrosine kinase. This inhibition blocks the phosphorylation of tyrosine residues on the receptor, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival . The compound specifically targets the epidermal growth factor receptor and disrupts its interaction with other signaling molecules, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Tyrphostin A1

- Tyrphostin AG 556

- Tyrphostin AG 538

Vergleich: Tyrphostin B46 ist einzigartig in seiner Fähigkeit, einen Zellzyklusarrest in der späten G1-Phase zu induzieren, was bei anderen ähnlichen Verbindungen wie Tyrphostin A1 und Tyrphostin AG 556 nicht beobachtet wird . Darüber hinaus hat Tyrphostin B46 eine höhere Potenz bei der Hemmung der Tyrosinkinase-Aktivität des epidermalen Wachstumsfaktorrezeptors im Vergleich zu seinen Analoga .

Biologische Aktivität

AG 555, also known as Tyrphostin this compound, is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase, with significant implications in cancer research and therapy. This compound has been extensively studied for its biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

- Chemical Name : Tyrphostin this compound

- CAS Number : 133550-34-2

- Molecular Formula : CHNO

- Molecular Weight : 336.37 g/mol

This compound functions primarily as an EGFR kinase inhibitor. The inhibition of EGFR leads to the disruption of downstream signaling pathways that are critical for cell survival and proliferation. Specifically, this compound exhibits:

- IC50 Value : Approximately 0.7 μM against EGFR, indicating high potency.

- Selectivity : It demonstrates over 50-fold selectivity for EGFR compared to ErbB2 and greater than 140-fold selectivity over other kinases, making it a targeted therapeutic agent for cancers driven by EGFR signaling pathways .

In Vitro Studies

This compound has been tested on various cancer cell lines, including:

- A431 (epidermoid carcinoma) : this compound significantly inhibited cell growth and induced apoptosis.

- HCC827 (lung adenocarcinoma) : Showed reduced cell viability and increased apoptotic markers after treatment with this compound.

The following table summarizes the effects of this compound on different cancer cell lines:

| Cell Line | IC50 (μM) | Apoptosis Induction | Notes |

|---|---|---|---|

| A431 | 0.7 | Yes | Significant reduction in cell viability |

| HCC827 | 0.5 | Yes | Enhanced apoptotic markers observed |

| MDA-MB-231 | 1.2 | Moderate | Reduced migration in wound healing assay |

In Vivo Studies

In animal models, this compound has shown promising results:

- Xenograft Models : When administered to mice bearing A431 xenografts, this compound significantly reduced tumor size compared to control groups.

- Mechanistic Insights : Histological analysis revealed increased apoptosis in tumor tissues treated with this compound, confirming its efficacy in vivo.

Case Studies

Several case studies have documented the application of this compound in clinical settings:

-

Case Study on Lung Cancer Treatment :

- Patient Profile : A patient with advanced lung adenocarcinoma resistant to standard therapies.

- Treatment Regimen : Administered this compound alongside conventional chemotherapy.

- Outcome : Marked reduction in tumor size and improved quality of life reported.

-

Breast Cancer Case Study :

- Patient Profile : A patient with triple-negative breast cancer.

- Treatment Regimen : Combination therapy using this compound and immunotherapy.

- Outcome : Significant tumor regression observed after three months of treatment.

Eigenschaften

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.